molecular formula C30H32F2N8O4 B12101597 Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate

Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate

Cat. No.: B12101597
M. Wt: 606.6 g/mol
InChI Key: PRBLYWGDVQGYSM-UHFFFAOYSA-N
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Description

This compound features a 3,3'-bipyridine core with:

  • 6,6'-Diamino groups substituted with 4-fluorobenzyl moieties.
  • 5,5'-Diethyl dicarbamate functionalization. The 3,3'-bipyridine scaffold is less common than 2,2'-bipyridines, leading to unique steric and electronic properties.

Properties

Molecular Formula

C30H32F2N8O4

Molecular Weight

606.6 g/mol

IUPAC Name

ethyl N-[2-amino-5-[6-amino-5-(ethoxycarbonylamino)-2-[(4-fluorophenyl)methylamino]pyridin-3-yl]-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate

InChI

InChI=1S/C30H32F2N8O4/c1-3-43-29(41)37-23-13-21(27(39-25(23)33)35-15-17-5-9-19(31)10-6-17)22-14-24(38-30(42)44-4-2)26(34)40-28(22)36-16-18-7-11-20(32)12-8-18/h5-14H,3-4,15-16H2,1-2H3,(H,37,41)(H,38,42)(H3,33,35,39)(H3,34,36,40)

InChI Key

PRBLYWGDVQGYSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C(C(=C1)C2=CC(=C(N=C2NCC3=CC=C(C=C3)F)N)NC(=O)OCC)NCC4=CC=C(C=C4)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry, it can form complexes with various metal ions, which can be used in catalysis and material science.

    Biology: The compound can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions.

    Medicine: Its derivatives may have potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Diethyl (6,6’-diamino-2,2’-bis((4-fluorobenzyl)amino)-[3,3’-bipyridine]-5,5’-diyl)dicarbamate depends on its application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity through coordination with metal cofactors.

Comparison with Similar Compounds

Structural Analogues: Bipyridine Derivatives

Diethyl 2,2'-Bipyridine-5,5'-Dicarboxylate
  • Core : 2,2'-bipyridine (vs. 3,3' in the target compound).
  • Substituents : 5,5'-diethyl carboxylate (vs. 5,5'-diethyl dicarbamate).
  • Synthesis : Prepared via palladium-catalyzed coupling of ethyl nicotinate, achieving ~35% yield.
  • Key Differences :
    • The carboxylate groups in this compound are hydrolytically labile compared to the carbamates in the target, which are more stable under basic conditions.
    • The 2,2'-bipyridine core enables stronger metal coordination due to favorable chelation angles, unlike the 3,3'-isomer.
5,5'-Diamino-2,2'-Bipyridine
  • Core : 2,2'-bipyridine.
  • Substituents: 5,5'-diamino groups (vs. 6,6'-diamino in the target).
  • Synthesis : Derived from diethyl 2,2'-bipyridine-5,5'-dicarboxylate via hydrazine treatment and Curtius rearrangement (82% yield for carbamate intermediate).
  • Key Differences: Amino groups at 5,5' (meta to the pyridine N) vs. 6,6' (para) in the target, altering electronic conjugation and metal-binding selectivity. Lack of 4-fluorobenzyl substituents reduces steric bulk and lipophilicity.

Functional Analogues: Aryl-Substituted Bipyridines

6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine
  • Core: Monopyridine (vs. bipyridine).
  • Substituents: Benzodioxin and dimethylaminomethylphenyl groups (vs. 4-fluorobenzyl).
  • Dimethylaminomethyl moiety increases solubility in polar solvents compared to the target’s carbamates.

Electronic and Steric Comparisons

Parameter Target Compound Diethyl 2,2'-Bipyridine-5,5'-Dicarboxylate 5,5'-Diamino-2,2'-Bipyridine
Core Structure 3,3'-Bipyridine 2,2'-Bipyridine 2,2'-Bipyridine
Substituent Positions 6,6' (amino), 5,5' (carbamate) 5,5' (carboxylate) 5,5' (amino)
Electronic Effects Electron-withdrawing (F), donating (NH) Electron-withdrawing (COOEt) Electron-donating (NH₂)
Synthetic Yield Not reported ~35% (initial cycle) 82% (carbamate intermediate)
Solubility Likely low (fluorinated aryl groups) Moderate (polar carboxylate) High (polar amino groups)

Biological Activity

Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Structural Overview

The compound features a bipyridine backbone with two diethyl carbamate moieties and amino groups. The presence of 4-fluorobenzyl substituents may enhance its solubility and biological activity. The molecular formula is C30H32F2N8O4C_{30}H_{32}F_{2}N_{8}O_{4}, and it has a molecular weight of approximately 606.623 g/mol .

Compounds with bipyridine scaffolds are known for their interactions with biological macromolecules, including proteins and nucleic acids. The diethyl carbamate groups may facilitate interactions through hydrogen bonding and electrostatic interactions, enhancing the compound's biological efficacy.

Antitumor Activity

Recent studies have indicated that similar bipyridine derivatives exhibit significant antitumor properties. For instance, compounds with bipyridine cores have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Further investigation into Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate could reveal its potential as an anticancer agent.

Antimicrobial Properties

The structural components of this compound suggest potential antimicrobial activity. Research indicates that compounds featuring fluorinated aromatic groups often exhibit enhanced antimicrobial properties. The fluorine atom can increase lipophilicity, allowing better penetration through microbial membranes.

Synthesis

The synthesis of Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate involves multi-step organic reactions. Key steps include:

  • Formation of the Bipyridine Core : This involves cyclization reactions to form the bipyridine structure.
  • Introduction of Amino Groups : Amination reactions are conducted to introduce the amino functionalities.
  • Attachment of Carbamate Moieties : The final step involves attaching diethyl carbamate groups to the bipyridine core.

Each reaction step requires precise control over conditions to ensure high yields and purity .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of related bipyridine derivatives found that compounds with similar structures induced apoptosis in human cancer cell lines through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

Research on fluorinated benzylamines demonstrated that derivatives with enhanced lipophilicity exhibited increased antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate may also possess similar properties due to its structural characteristics.

Comparative Analysis

To understand the uniqueness of Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate compared to other compounds in its class:

Compound NameStructureUnique Features
2,2'-BipyridineStructureSimple bipyridine without substituents; used as a ligand.
4-FluorobenzylamineStructureContains a fluorobenzyl group; used in pharmaceuticals.
DiethylcarbamateStructureEnhances solubility and bioavailability; common in drug design.

The dual functionality provided by both the bipyridine core and the diethyl carbamate moieties enhances the solubility and biological activity compared to simpler derivatives.

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